L-Leucyl-L-prolyl-L-tyrosyl-L-proline
Description
L-Leucyl-L-prolyl-L-tyrosyl-L-proline is a linear tetrapeptide composed of leucine (Leu), proline (Pro), tyrosine (Tyr), and proline residues. Tyrosine contributes hydroxyl and aromatic groups, which may enhance solubility or enable hydrogen bonding in biological systems.
Properties
CAS No. |
875271-99-1 |
|---|---|
Molecular Formula |
C25H36N4O6 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H36N4O6/c1-15(2)13-18(26)23(32)28-11-3-5-20(28)22(31)27-19(14-16-7-9-17(30)10-8-16)24(33)29-12-4-6-21(29)25(34)35/h7-10,15,18-21,30H,3-6,11-14,26H2,1-2H3,(H,27,31)(H,34,35)/t18-,19-,20-,21-/m0/s1 |
InChI Key |
NRJZAOVJHXKFRI-TUFLPTIASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-prolyl-L-tyrosyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the next amino acid: The next protected amino acid is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-prolyl-L-tyrosyl-L-proline can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can break disulfide bonds, leading to linearized peptides.
Scientific Research Applications
L-Leucyl-L-prolyl-L-tyrosyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Leucyl-L-prolyl-L-tyrosyl-L-proline involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares L-Leucyl-L-prolyl-L-tyrosyl-L-proline with structurally related peptides, focusing on sequence, molecular weight, cyclization, and key features:
*Estimated based on amino acid residues. †Calculated from molecular formula C₃₆H₅₃N₇O₉.
Structural and Functional Insights
- Cyclization vs. Linearity : Cyclic peptides like cyclo(Leu-Pro) and the heptapeptide in exhibit greater metabolic stability than linear analogs, making them suitable for therapeutic applications. In contrast, linear peptides (e.g., the target tetrapeptide) may have faster degradation rates but easier synthetic accessibility.
- However, the hexapeptide in contains multiple tyrosine and proline residues, which could promote aggregation or β-sheet formation.
- Size and Permeability : Smaller peptides (e.g., cyclo(Leu-Pro) and the target tetrapeptide) may have better membrane permeability than larger analogs like the hexapeptide or heptapeptide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
